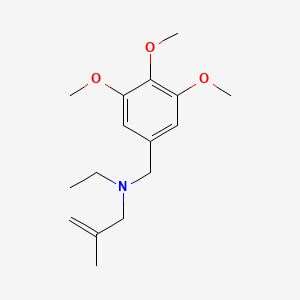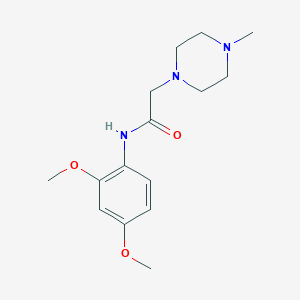![molecular formula C23H25NO5 B5727583 ethyl 5-[2-(diethylamino)-2-oxoethoxy]-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B5727583.png)
ethyl 5-[2-(diethylamino)-2-oxoethoxy]-2-phenyl-1-benzofuran-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 5-[2-(diethylamino)-2-oxoethoxy]-2-phenyl-1-benzofuran-3-carboxylate, commonly known as EDC, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. EDC is a benzofuran derivative that has been synthesized through a complex process involving several chemical reactions.
作用機序
The mechanism of action of EDC is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in cells. EDC has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which are involved in the production of inflammatory mediators. EDC has also been reported to inhibit the activity of protein kinase C (PKC), which is involved in cell signaling and proliferation.
Biochemical and Physiological Effects:
EDC has been reported to have several biochemical and physiological effects, including anti-inflammatory, anti-tumor, and anti-microbial activities. EDC has been shown to inhibit the production of inflammatory mediators, such as prostaglandins and cytokines, which play a key role in the development of inflammatory diseases. EDC has also been reported to induce apoptosis, or programmed cell death, in cancer cells, making it a potential candidate for the development of new anti-cancer drugs. EDC has also been shown to possess antimicrobial activity against a range of bacteria and fungi.
実験室実験の利点と制限
One of the main advantages of using EDC in lab experiments is its high purity and stability, which makes it a reliable and consistent reagent. EDC is also relatively easy to synthesize, making it readily available for use in research. However, one of the limitations of using EDC is its complex synthesis process, which requires specialized equipment and expertise. EDC is also a relatively expensive reagent, which may limit its use in some research settings.
将来の方向性
There are several future directions for the research on EDC, including the development of new drugs based on its structure and the synthesis of new materials using EDC as a building block. One potential direction for drug development is the modification of the EDC structure to enhance its activity and selectivity against specific targets. Another direction is the development of new materials, such as nanoparticles and hydrogels, for drug delivery and imaging applications. Overall, the potential applications of EDC in various fields of scientific research make it a promising compound for further study.
合成法
The synthesis of EDC involves several steps, starting with the condensation of 2-hydroxybenzoic acid with ethyl oxalyl chloride in the presence of a catalyst, such as triethylamine. The resulting intermediate is then reacted with diethylamine to form the final product, EDC. The synthesis of EDC is a complex process that requires careful control of reaction conditions to ensure high yield and purity of the final product.
科学的研究の応用
EDC has shown potential applications in various fields of scientific research, including medicinal chemistry, drug discovery, and material science. EDC has been reported to possess anti-inflammatory, anti-tumor, and anti-microbial activities, making it a promising candidate for the development of new drugs. EDC has also been used as a building block in the synthesis of new materials, such as polymers and nanoparticles, with potential applications in drug delivery and imaging.
特性
IUPAC Name |
ethyl 5-[2-(diethylamino)-2-oxoethoxy]-2-phenyl-1-benzofuran-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO5/c1-4-24(5-2)20(25)15-28-17-12-13-19-18(14-17)21(23(26)27-6-3)22(29-19)16-10-8-7-9-11-16/h7-14H,4-6,15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHZQZVBSJSUZBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)COC1=CC2=C(C=C1)OC(=C2C(=O)OCC)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-[(diethylcarbamoyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(4-iodobenzyl)oxy]benzaldehyde](/img/structure/B5727512.png)

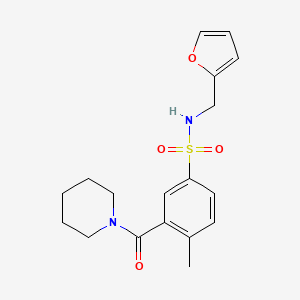
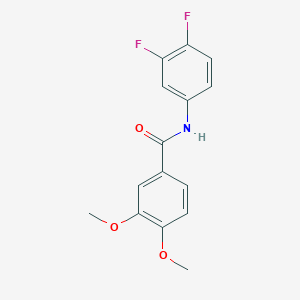
![2-({5-[4-(acetylamino)phenyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-(2-furylmethyl)acetamide](/img/structure/B5727539.png)
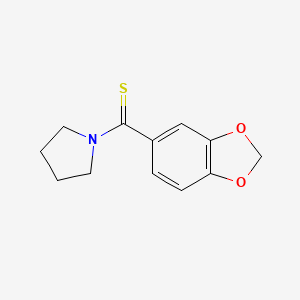
![7-ethoxy-6-ethyl-2-methyl-3-[(1-phenyl-1H-pyrazol-4-yl)oxy]-4H-chromen-4-one](/img/structure/B5727569.png)
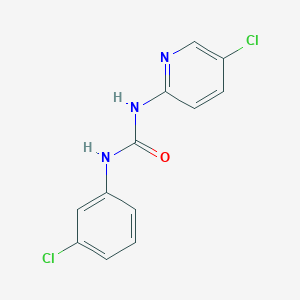
![N-[(2-hydroxy-7-methyl-3-quinolinyl)methyl]-N-propylpropanamide](/img/structure/B5727584.png)
![4-{[2-phenyl-6-(1H-pyrazol-1-yl)-4-pyrimidinyl]oxy}benzaldehyde](/img/structure/B5727588.png)
![1-[4-(1,3-benzothiazol-2-ylthio)-3-nitrophenyl]ethanone](/img/structure/B5727590.png)

